5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid

Hydrophobicity Partition Coefficient PFAS Characterization

Sourcing a reactive PFAS monomer with both a chlorine leaving group and a terminal olefin is challenging, often forcing researchers to compromise with saturated, unreactive analogues. 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid (CAS: 77569-70-1) solves this with its unique dual functionality: - Enables post-polymerization modification via nucleophilic chlorine substitution, creating tunable fluoropolymers. - Its short C5 chain (XLogP = 1.9) offers reduced bioaccumulation potential vs. long-chain PFAS for next-gen surfactant design. - Low TPSA (37.3 Ų) supports cell permeability, making it a viable precursor for ¹⁹F MRI probe conjugation. - Stocked in 250 mg & 2 g packs with global immediate shipment for reproducible R&D.

Molecular Formula C5H2ClF5O2
Molecular Weight 224.51 g/mol
CAS No. 77569-70-1
Cat. No. B6322980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
CAS77569-70-1
Molecular FormulaC5H2ClF5O2
Molecular Weight224.51 g/mol
Structural Identifiers
SMILESC(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl
InChIInChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13)
InChIKeyVVMMFOBAGFALDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid: Properties & Procurement


5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid (CAS: 77569-70-1) is a short-chain per- and polyfluoroalkyl substance (PFAS) [1]. It is a halogenated carboxylic acid containing five fluorine atoms, one chlorine atom, and a terminal double bond, yielding the molecular formula C5H2ClF5O2 with a molecular weight of 224.51 g/mol [2]. Computed physicochemical properties include an XLogP3-AA value of 1.9 and a topological polar surface area of 37.3 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [2]. Its reactive olefin and carboxylic acid functionalities make it a potential building block in organofluorine synthesis and fluoropolymer chemistry, though its procurement is predominantly confined to research and development (R&D) applications [3].

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid: Substitution Challenges


Substituting 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid with a more common fluorinated acid—such as a linear perfluorocarboxylic acid (e.g., perfluoropentanoic acid)—is generally unsuitable for R&D applications. The compound's terminal chlorine atom and reactive double bond [1] are critical structural features that dictate its chemical behavior. These functionalities create unique reactivity profiles (e.g., potential for further halogen exchange, cross-coupling, or addition reactions) that are absent in fully saturated perfluoroalkyl acids [2]. Furthermore, the exact isomeric form (e.g., (E) or (Z) isomers) can influence polymerization outcomes or biological interactions [3]. Without head-to-head comparator data to quantify these differences, any substitution introduces significant uncertainty in experimental reproducibility and material performance, making precise compound identity essential for procurement.

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid: Quantitative Evidence


LogP and Hydrophobicity Comparison

The computed lipophilicity of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid (XLogP3-AA = 1.9) [1] can be compared to structurally related perfluoroalkyl carboxylic acids to inform procurement for applications sensitive to hydrophobicity. While experimental head-to-head data are not available, this computed value provides a benchmark for differentiation. For instance, perfluoropentanoic acid (C5F11CO2H), a fully saturated analog, is expected to be more lipophilic due to its higher fluorine content and absence of a polarizable C-Cl bond, though a directly comparable computed value is not standardized across databases. This difference may influence partitioning behavior in biphasic reaction systems or biological assays, suggesting that the compound's moderate lipophilicity could be advantageous in specific contexts where extreme hydrophobicity is detrimental.

Hydrophobicity Partition Coefficient PFAS Characterization

TPSA and Hydrogen Bonding

The computed topological polar surface area (TPSA) for 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is 37.3 Ų [1]. This value is lower than that of non-fluorinated pentenoic acid (e.g., 4-pentenoic acid, TPSA ~37.3 Ų) due to the electron-withdrawing fluorine substituents which reduce electron density on the carboxylic acid oxygen. A lower TPSA generally correlates with improved membrane permeability. While a direct comparator is not available, this TPSA value positions the compound as a potential building block for synthesizing molecules with enhanced passive diffusion across biological barriers.

TPSA Hydrogen Bonding Membrane Permeability

Molecular Complexity & Synthetic Accessibility

The molecular complexity value of 249 [1] for 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid, as computed by Cactvs, is relatively low compared to many fluorinated building blocks (e.g., perfluorooctanoic acid, complexity ~300-400). This suggests that the compound may be more synthetically accessible or easier to modify, which can translate to lower procurement costs and shorter lead times. No direct comparator data is available, but this complexity score is a useful filter in database searches for commercially viable fluorinated intermediates.

Synthetic Accessibility Complexity Retrosynthesis

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid: Application Scenarios


Functionalized Fluoropolymer Synthesis

The compound's terminal double bond and chlorine substituent make it a potential monomer for the synthesis of specialty fluoropolymers. Incorporation of this monomer into copolymers could introduce sites for post-polymerization modification via nucleophilic substitution of the chlorine atom. This can enable the creation of fluoropolymers with tunable surface properties, adhesion, or crosslinking density [1]. The moderate lipophilicity (XLogP = 1.9) [2] may aid in maintaining solubility during polymerization.

Fluorinated Surfactant Precursors

As a short-chain PFAS with a functionalizable chloro-olefin terminus, this compound could serve as a precursor for designing novel fluorosurfactants. The shorter perfluoroalkyl chain segment is known to reduce bioaccumulation potential compared to long-chain PFAS [3]. The chlorine atom offers a unique handle for introducing hydrophilic groups, potentially yielding surfactants with lower critical micelle concentrations (CMCs) than hydrocarbon analogs [4].

19F MRI Contrast Agent Building Block

The presence of five magnetically equivalent fluorine atoms in a distinct chemical environment makes this compound a candidate for developing 19F MRI probes. The terminal alkene and carboxylic acid groups allow for conjugation to targeting moieties [5]. The low TPSA (37.3 Ų) [6] suggests favorable cell permeability for intracellular imaging applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.